3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid
CAS No.: 30657-34-2
Cat. No.: VC6761896
Molecular Formula: C12H13NO5
Molecular Weight: 251.238
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30657-34-2 |
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Molecular Formula | C12H13NO5 |
Molecular Weight | 251.238 |
IUPAC Name | 2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16) |
Standard InChI Key | DNJSHXYKYRIMOH-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Table 1: Key Physicochemical Data
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 263.24 g/mol | |
Catalog Number | B115100 | |
Purity | Not specified (typical ≥95%) | |
Storage Conditions | -20°C, protected from light |
Synthesis and Manufacturing
Industrial Production
Toronto Research Chemicals lists the compound in milligram quantities, indicating small-scale synthesis for research purposes . Larger-scale production would require optimization for yield and purity, potentially employing continuous flow chemistry or enzymatic catalysis.
Applications in Pharmaceutical Research
Biological Activity
Benzodioxole derivatives are recognized for their pharmacological potential, including:
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Antimicrobial effects: Disruption of bacterial cell wall synthesis or viral protease inhibition .
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Neurological activity: Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) due to structural similarity to psychoactive compounds.
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Anti-inflammatory action: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .
While direct studies on 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid are absent, its acetamido-propanoic acid moiety resembles nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting COX inhibition as a plausible mechanism.
Drug Development
The compound’s structure aligns with lead optimization strategies in medicinal chemistry:
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Bioisosteric replacement: The benzodioxole group may substitute for phenyl rings to improve metabolic stability.
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Prodrug potential: Esterification of the carboxylic acid could enhance oral bioavailability.
Future Research Directions
Unanswered Questions
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Enantioselective synthesis: Resolution of chiral centers and evaluation of stereochemical effects on bioactivity.
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In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Target identification: High-throughput screening against disease-relevant protein libraries.
Collaborative Opportunities
Academic-industry partnerships could accelerate the development of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid as a therapeutic candidate, particularly in antimicrobial or anti-inflammatory applications.
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